molecular formula C12H7ClF3NO B8426160 1-(2'-Chloro-4'-trifluoromethylphenyl)pyrrole-2-carboxaldehyde

1-(2'-Chloro-4'-trifluoromethylphenyl)pyrrole-2-carboxaldehyde

Cat. No. B8426160
M. Wt: 273.64 g/mol
InChI Key: MUHJLTRTIFOAJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2'-Chloro-4'-trifluoromethylphenyl)pyrrole-2-carboxaldehyde is a useful research compound. Its molecular formula is C12H7ClF3NO and its molecular weight is 273.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2'-Chloro-4'-trifluoromethylphenyl)pyrrole-2-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2'-Chloro-4'-trifluoromethylphenyl)pyrrole-2-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2'-Chloro-4'-trifluoromethylphenyl)pyrrole-2-carboxaldehyde

Molecular Formula

C12H7ClF3NO

Molecular Weight

273.64 g/mol

IUPAC Name

1-[2-chloro-4-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde

InChI

InChI=1S/C12H7ClF3NO/c13-10-6-8(12(14,15)16)3-4-11(10)17-5-1-2-9(17)7-18/h1-7H

InChI Key

MUHJLTRTIFOAJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of pyrrole-2-carboxaldehyde (19.0 g, 0.2 mol) in N,N-dimethylformamide (50 ml) was added dropwise to a suspension of sodium hydride (80% dispersion in oil, 6.3 g, 0.21 mol) in N,N-dimethylformamide (100 ml), maintaining the temperature of the reaction between 5°-10° C. by means of ice-bath cooling. When the addition was complete, stirring was continued for 30 minutes, and then 3-chloro-4-fluorobenzotrifluoride (39.7 g, 0.20 mol) added. The mixture was stirred for 3 hours, then warmed to 50° C. for 18 hours. The mixture was cooled to room temperature and partitioned between diethyl ether and water. The ethereal extract was washed sequentially with water and brine, dried over magnesium sulfate, filtered and the filtrate evaporated. Trituration with hexane gave 1-(2'-chloro-4'-trifluoromethylphenyl)pyrrole-2-carboxaldehyde as a pale yellow solid (30.6 g), m.p. 119°-120° C.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
39.7 g
Type
reactant
Reaction Step Two

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